Cas no 2126163-15-1 (2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-)

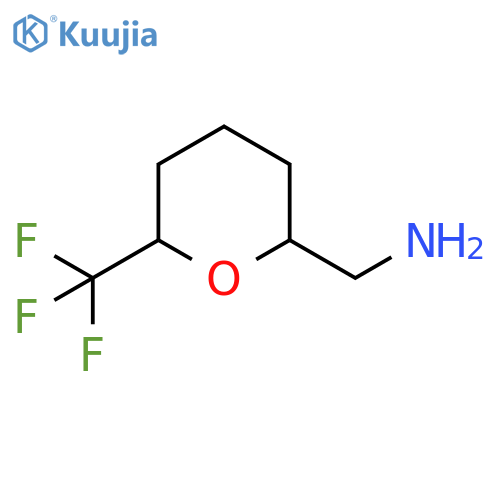

2126163-15-1 structure

商品名:2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-

CAS番号:2126163-15-1

MF:C7H12F3NO

メガワット:183.171492576599

CID:5255874

2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-

-

- インチ: 1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-11)12-6/h5-6H,1-4,11H2

- InChIKey: JIFZIESCAUWHNQ-UHFFFAOYSA-N

- ほほえんだ: C1(CN)OC(C(F)(F)F)CCC1

2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-395685-0.1g |

[6-(trifluoromethyl)oxan-2-yl]methanamine |

2126163-15-1 | 95.0% | 0.1g |

$829.0 | 2025-03-16 | |

| Enamine | EN300-395685-10.0g |

[6-(trifluoromethyl)oxan-2-yl]methanamine |

2126163-15-1 | 95.0% | 10.0g |

$4052.0 | 2025-03-16 | |

| Enamine | EN300-395685-5.0g |

[6-(trifluoromethyl)oxan-2-yl]methanamine |

2126163-15-1 | 95.0% | 5.0g |

$2732.0 | 2025-03-16 | |

| Enamine | EN300-395685-0.05g |

[6-(trifluoromethyl)oxan-2-yl]methanamine |

2126163-15-1 | 95.0% | 0.05g |

$792.0 | 2025-03-16 | |

| Enamine | EN300-395685-1.0g |

[6-(trifluoromethyl)oxan-2-yl]methanamine |

2126163-15-1 | 95.0% | 1.0g |

$943.0 | 2025-03-16 | |

| Enamine | EN300-395685-0.5g |

[6-(trifluoromethyl)oxan-2-yl]methanamine |

2126163-15-1 | 95.0% | 0.5g |

$905.0 | 2025-03-16 | |

| Enamine | EN300-395685-0.25g |

[6-(trifluoromethyl)oxan-2-yl]methanamine |

2126163-15-1 | 95.0% | 0.25g |

$867.0 | 2025-03-16 | |

| Enamine | EN300-395685-2.5g |

[6-(trifluoromethyl)oxan-2-yl]methanamine |

2126163-15-1 | 95.0% | 2.5g |

$1848.0 | 2025-03-16 |

2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)- 関連文献

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

2126163-15-1 (2H-Pyran-2-methanamine, tetrahydro-6-(trifluoromethyl)-) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量